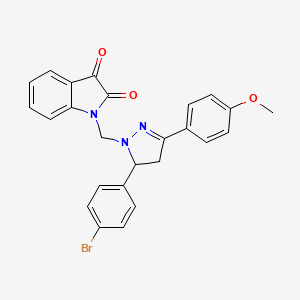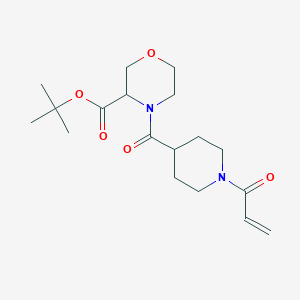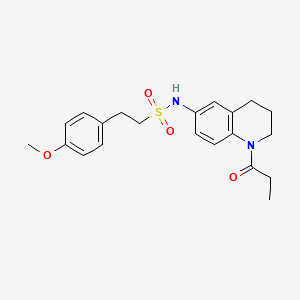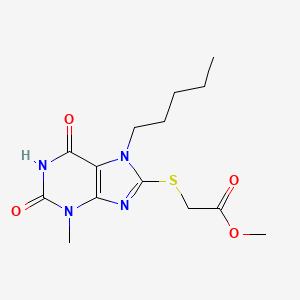
(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . These compounds are typically synthesized through condensation reactions under flow conditions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazole ring system and an acetic acid group . The exact structure can be confirmed using spectroscopic techniques .Chemical Reactions Analysis
1,2,4-Triazoles, including “this compound”, can participate in various chemical reactions. They can act as ligands in coordination chemistry and serve as precursors for the production of new functional materials such as polymers and metal-organic frameworks .Applications De Recherche Scientifique
Synthesis Methodologies and Structural Studies
- Spectroscopic and Structural Characterization : The synthesis and structural characterization of triazole compounds, including their intermolecular hydrogen bonds and framework structures, have been explored, highlighting the importance of (3-chloro-1H-1,2,4-triazol-1-yl)acetic acid in the development of compounds with specific molecular architectures (Şahin et al., 2014).
Development of Biologically Active Compounds
- Antimicrobial Activity : Certain derivatives synthesized from triazole compounds have demonstrated antimicrobial properties. The synthesis of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives and their screening for antimicrobial activity against various pathogens indicates the potential use of this compound in developing antimicrobial agents (Hunashal et al., 2012).
Chemical Synthesis and Transformation
- Efficient and Sustainable Synthesis : Research on developing an efficient and sustainable synthesis process for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions demonstrates the application of this compound in green chemistry. This process is characterized by atom economy, high selectivity, and environmental benignity, showing the compound's role in advancing sustainable chemical synthesis (Tortoioli et al., 2020).
Novel Compound Synthesis
- Heterocyclic Compound Synthesis : The compound has been used in the synthesis of novel heterocyclic compounds, including triazole, thiadiazole, and oxadiazole rings. These synthesized compounds have potential applications in various scientific fields, illustrating the versatility of this compound in facilitating the development of new molecular structures (Demirbas, 2005).
Coordination Polymers
- Coordination Polymer Synthesis : The use of 1,2,4-triazol-4-yl-acetic acid in the synthesis of coordination polymers, including homometallic (AgI) and heterometallic (AgI/UVI) structures, highlights its application in the field of material science. The ability to create diverse coordination polymers underscores the significance of this compound in designing materials with specific properties (Senchyk et al., 2022).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, suggesting that they may interact with a variety of molecular targets.
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various changes in the cellular processes, depending on the specific targets involved.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It’s worth noting that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including the reaction conditions and the nature of the starting materials .
Safety and Hazards
Orientations Futures
The future directions for research on “(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid” and other 1,2,4-triazole derivatives could involve further exploration of their potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . This could include the discovery and development of more effective and potent pharmaceutical agents .
Analyse Biochimique
Biochemical Properties
The 1,2,4-triazole ring in 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid acts as a main pharmacophore, forming hydrogen-bonding and dipole interactions with biological receptors This allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Compounds containing a 1,2,4-triazole ring have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 1,2,4-triazole-containing compounds can interact with biological receptors through hydrogen-bonding and dipole interactions . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Propriétés
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFLDYOEYMCYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)





![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)



![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)